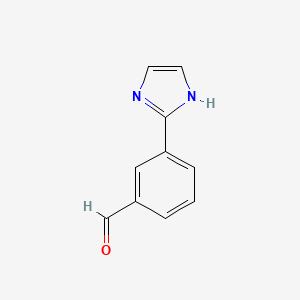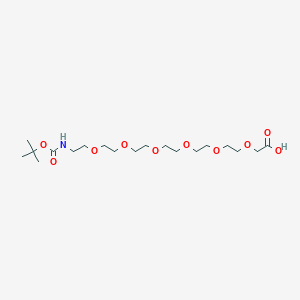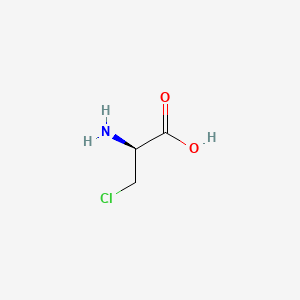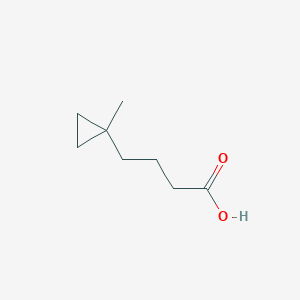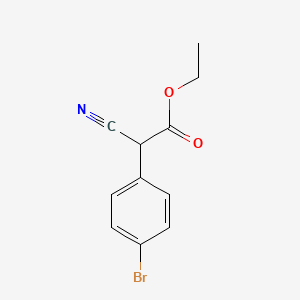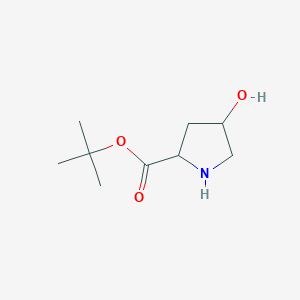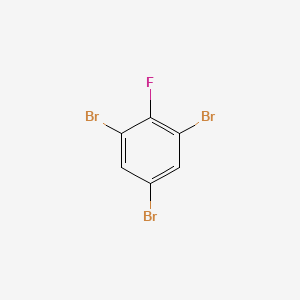
1,3,5-Tribromo-2-fluorobenzene
Descripción general
Descripción
1,3,5-Tribromo-2-fluorobenzene is an organic compound that is used as a building block in chemical synthesis . It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. One method involves the use of 2,4,6-tribromobenzene, which is heated and dissolved in a mixture of 95% ethanol and benzene. Concentrated sulphuric acid is then added gradually, and the temperature is maintained at 50-60°C. Sodium nitrite (NaNO2) is added in batches, and the mixture is boiled and subjected to a thermal insulation reaction for 2-3 hours. The mixture is then cooled, crystallized, filtered, and washed until it is neutral. The resulting solid is 1,3,5-tribromobenzene .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three bromine atoms and one fluorine atom attached to it. The molecular weight of this compound is 332.79 . The IUPAC name for this compound is this compound and its InChI code is 1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a refrigerator and handled with care due to its reactivity .Aplicaciones Científicas De Investigación
Photoactive Cross-linking Reagents for Polymer Chemistry
1,3,5-Tribromo-2-fluorobenzene has been studied for its potential in polymer chemistry, particularly through the process of triazidation which results in compounds that may serve as photoactive cross-linking reagents. The conversion of this compound under specific conditions leads to products like 1,3,5-triazido-2,4,6-tribromobenzene, which can be used as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Synthesis of Hyperbranched Polymers
Research has also focused on the synthesis and characterization of hyperbranched poly(arylene ether)s using this compound derivatives. These polymers exhibit excellent thermal stability and higher glass transition temperatures than their linear analogs, showcasing the compound's utility in developing advanced materials with desirable properties (Banerjee et al., 2009).
Organometallic Chemistry
In organometallic chemistry, this compound has been utilized to synthesize derivatives with metals like tin and mercury. These derivatives have been examined for their structural and spectral properties, contributing to the understanding of organometallic compounds and their potential applications in various chemical processes (Rot et al., 2000).
Sensor Development
The compound has played a role in the development of sensors, particularly in detecting metal ions. Derivatives of this compound have been synthesized to create receptors that offer dual channel emission for the ratiometric determination of metal ions, demonstrating the compound's utility in analytical chemistry (Lee, Singh & Jang, 2011).
Fluorobenzenes in Organometallic Chemistry
Moreover, fluorobenzenes, closely related to this compound, are recognized for their role in organometallic chemistry as solvents or ligands due to their weak interaction with metal centers. This feature makes them suitable for use in transition-metal-based catalysis, highlighting the broader implications of halogenated benzene derivatives in facilitating organometallic reactions (Pike, Crimmin & Chaplin, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1,3,5-tribromo-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHDGBZNQSKBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



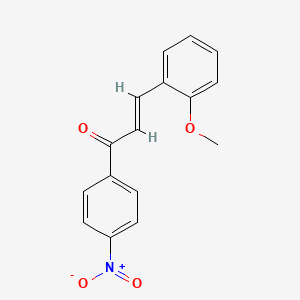
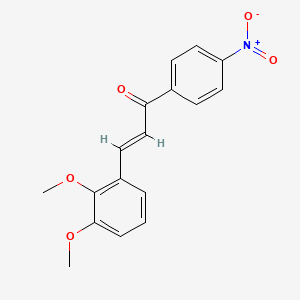

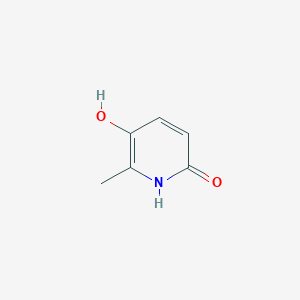
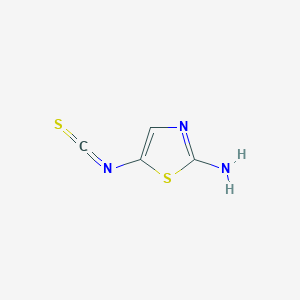
![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
